Kanamycin B,(S)

Description

BenchChem offers high-quality Kanamycin B,(S) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kanamycin B,(S) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6-,7-,8+,9-,10-,11-,12-,13-,14-,15+,16-,17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKLOUVUUNMCJE-BNWSHAKYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N5O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Kanamycin B: A Deep Dive into its Chemical Identity and Molecular Architecture

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Kanamycin B, a Potent Aminoglycoside

Kanamycin B, also known by synonyms such as Bekanamycin and Nebramycin V, is a pivotal member of the kanamycin family of aminoglycoside antibiotics.[1][2][3] These natural products, originally isolated from Streptomyces kanamyceticus, are renowned for their potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[4][5] The therapeutic efficacy of Kanamycin B stems from its ability to bind to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis and leading to bacterial cell death.[6] This technical guide provides an in-depth exploration of the chemical structure and molecular properties of Kanamycin B, with a particular focus on its stereochemical intricacies.

The Molecular Blueprint: Deconstructing the Chemical Structure of Kanamycin B

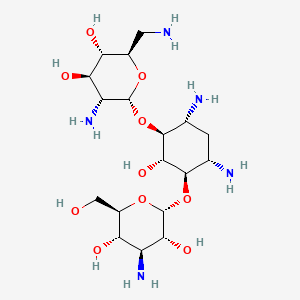

Kanamycin B is a complex oligosaccharide composed of three distinct rings linked by glycosidic bonds.[7] The core of the molecule is a 2-deoxystreptamine ring, which is a dibasic aminocyclitol.[7] Attached to this central scaffold are two amino sugars: a 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl unit and a 3-amino-3-deoxy-α-D-glucopyranosyl unit.[2][3]

The precise spatial arrangement of the various functional groups, particularly the amino and hydroxyl moieties, is crucial for the biological activity of Kanamycin B. The stereochemistry of the molecule is explicitly defined by its IUPAC name: (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol.[2] The "(S)" designation in some contexts, as seen in the PubChem entry for CID 71306482, refers to a specific stereoisomer of Kanamycin B, and its detailed stereochemistry is captured in the full IUPAC name and InChIKey.[8]

To visualize the intricate arrangement of these components, the following diagram illustrates the chemical structure of Kanamycin B.

Caption: Chemical structure of Kanamycin B.

Key Molecular Properties of Kanamycin B

A comprehensive understanding of a molecule's physicochemical properties is fundamental for its application in research and drug development. The key molecular identifiers and properties of Kanamycin B are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₇N₅O₁₀ | [1][2][6] |

| Molecular Weight | 483.51 g/mol | [1][2][6] |

| CAS Number | 4696-76-8 | [1][2] |

| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol | [3] |

| SMILES | NC[C@H]1OC[C@H]3O)[C@H]2O">C@H[C@@H]1O | |

| InChIKey | SKKLOUVUUNMCJE-FQSMHNGLSA-N | [9][10] |

Mechanism of Action and Applications in Scientific Research

The primary mechanism of action for Kanamycin B involves its high-affinity binding to the 16S ribosomal RNA within the 30S ribosomal subunit of bacteria.[3] This interaction disrupts the process of protein synthesis in several ways: it interferes with the initiation complex formation, causes misreading of the mRNA template, and inhibits the translocation of the ribosome along the mRNA.[6] The culmination of these effects is the production of non-functional or truncated proteins, which is ultimately lethal to the bacterium.

In the realm of scientific research, Kanamycin B is a valuable tool. It is frequently used as a selection agent in molecular biology for cells that have been transformed with a kanamycin resistance gene (e.g., neo or kanR).[6] Its well-characterized mechanism of action also makes it a subject of study for understanding antibiotic resistance and for the development of novel antibacterial agents.

Experimental Protocols: Preparation of a Kanamycin B Stock Solution

For laboratory use, Kanamycin B is typically prepared as a concentrated stock solution that can be diluted to the desired working concentration in culture media.

Materials:

-

Kanamycin B sulfate salt (powder)

-

Sterile, deionized water

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes or vials

Protocol:

-

Calculation: Determine the required mass of Kanamycin B sulfate powder to prepare a stock solution of a specific concentration (e.g., 50 mg/mL).

-

Dissolution: In a sterile container, add the calculated mass of Kanamycin B sulfate to the appropriate volume of sterile, deionized water. Kanamycin B sulfate is soluble in water.

-

Mixing: Gently vortex or swirl the solution until the powder is completely dissolved.

-

Sterilization: To ensure the sterility of the stock solution, pass it through a 0.22 µm syringe filter into a new sterile container.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.

Conclusion

Kanamycin B remains a significant molecule in both clinical and research settings. Its intricate chemical structure, characterized by a specific arrangement of amino and hydroxyl groups on a three-ring scaffold, is directly responsible for its potent antibacterial activity. A thorough understanding of its molecular weight, formula, and stereochemistry is essential for its effective and accurate use in scientific investigations and for the ongoing development of new therapeutic strategies to combat bacterial infections.

References

-

PubChem. Kanamycin B. National Center for Biotechnology Information. Accessed February 8, 2024. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. bekanamycin. Accessed February 8, 2024. [Link]

-

PubChem. kanamycin B(5+). National Center for Biotechnology Information. Accessed February 8, 2024. [Link]

-

ResearchGate. (a) Chemical structure of kanamycin A (KAN) (b) and LAA12. Accessed February 8, 2024. [Link]

-

PubChem. Kanamycin B,(S). National Center for Biotechnology Information. Accessed February 8, 2024. [Link]

-

precisionFDA. BEKANAMYCIN. Accessed February 8, 2024. [Link]

Sources

- 1. Kanamycin B | CAS 4696-76-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Kanamycin B | C18H37N5O10 | CID 439318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kanamycin B - LKT Labs [lktlabs.com]

- 4. bekanamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. KANAMYCIN B SULFATE | 29701-07-3 [amp.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. goldbio.com [goldbio.com]

- 8. Kanamycin B,(S) | C18H37N5O10 | CID 71306482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. GSRS [precision.fda.gov]

An In-depth Technical Guide to Kanamycin B Sulfate (CAS: 29701-07-3): Properties, Applications, and Protocols for the Research Professional

This guide provides an in-depth exploration of Kanamycin B sulfate, an essential aminoglycoside antibiotic in the researcher's toolkit. Moving beyond a simple datasheet, we will delve into the core physicochemical properties, mechanism of action, and critical experimental protocols. The causality behind procedural steps is emphasized to empower researchers in drug development and molecular biology to make informed decisions, ensuring experimental robustness and reproducibility.

Core Physicochemical & Structural Identity

Kanamycin B, also known as Bekanamycin, is an aminoglycoside antibiotic and a component of the kanamycin complex produced by the bacterium Streptomyces kanamyceticus[1][2][3][4]. It is structurally distinguished from the primary component, Kanamycin A, by the presence of an amino group at the C2' position of the amino sugar ring, whereas Kanamycin A has a hydroxyl group[5]. This structural difference contributes to its potent bioactivity. The compound is typically supplied as a sulfate salt to enhance its stability and aqueous solubility[6][7].

For laboratory applications, understanding its fundamental properties is crucial for accurate preparation of solutions and for anticipating its behavior in experimental systems.

Table 1: Physicochemical Properties of Kanamycin B Sulfate

| Property | Value | Source(s) |

| CAS Number | 29701-07-3 | [8][9][10][11] |

| Molecular Formula | C₁₈H₃₇N₅O₁₀ • H₂SO₄ | [11] |

| Molecular Weight | 581.59 g/mol | [5][9][11] |

| Appearance | White to off-white crystalline powder | [6][8][12] |

| Solubility | Soluble in water (up to 50 mg/mL); practically insoluble in alcohol, acetone, chloroform, and ethyl acetate. | [7][8][13] |

| pH | 6.5 - 8.5 (1% aqueous solution) | [13] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Kanamycin B exerts its bactericidal effect by targeting and disrupting protein synthesis in susceptible bacteria.[6][14][15] As a member of the aminoglycoside family, its primary intracellular target is the bacterial ribosome.

The process unfolds in a series of steps:

-

Binding to the Ribosome: Kanamycin B binds with high affinity to the 30S ribosomal subunit.[10][12][14][16] Specifically, it interacts with the A-site on the 16S rRNA component.[5][10]

-

Interference with Translation: This binding event disrupts the translation process in two significant ways:

-

Inhibition of Translocation: It physically blocks the movement of the ribosome along the mRNA, effectively halting protein elongation.

-

Induction of Miscoding: The presence of the antibiotic in the A-site causes the incorrect incorporation of amino acids, leading to the synthesis of non-functional or toxic proteins.[14][15]

-

-

Bactericidal Outcome: The accumulation of aberrant proteins and the cessation of essential protein production lead to damage to the cell membrane and ultimately, cell death.[14][15] This bactericidal action is a key advantage over bacteriostatic antibiotics in cell culture applications, as it ensures the elimination, rather than just the inhibition, of contaminants.[14]

Diagram 1: Mechanism of Action of Kanamycin B

Caption: Aseptic workflow for preparing a 50 mg/mL Kanamycin B sulfate stock solution.

Protocol 4.2: Use as a Selective Agent in Bacterial Culture

The final working concentration of kanamycin can vary depending on the bacterial strain, the type of vector (high-copy vs. low-copy), and the specific application. A typical starting concentration is 50 µg/mL.

For Liquid Media (e.g., LB Broth):

-

Prepare and autoclave the bacterial growth medium.

-

Allow the medium to cool to approximately 50°C or lower.

-

Causality Note: Adding the antibiotic to hot media can cause its degradation, reducing its effective concentration and compromising selection efficiency. [17]3. Thaw a frozen aliquot of your sterile Kanamycin B sulfate stock solution (e.g., 50 mg/mL).

-

-

Add the stock solution to the cooled medium to achieve the desired final concentration. For a 50 µg/mL final concentration from a 50 mg/mL stock, this is a 1:1000 dilution (e.g., add 1 mL of stock to 1 L of medium).

-

Mix gently but thoroughly. The medium is now ready for inoculation.

For Solid Media (e.g., LB Agar Plates):

-

Prepare and autoclave the agar-containing medium.

-

Place the flask in a water bath set to 50-55°C to cool without solidifying.

-

Once the medium has cooled, add the appropriate volume of sterile Kanamycin B sulfate stock solution (as calculated for liquid media).

-

Swirl the flask gently to ensure even distribution of the antibiotic. Avoid introducing air bubbles.

-

Pour the plates in a sterile environment and allow them to solidify. Store the plates at 4°C, protected from light. [17]

Stability and Storage

Proper storage is essential to maintain the potency of Kanamycin B sulfate. Both the powdered form and prepared solutions have specific requirements.

Table 2: Recommended Storage and Stability of Kanamycin B Sulfate

| Form | Storage Condition | Stability | Source(s) |

| Powder | Room temperature or 2-8°C. Keep container tightly closed in a dry, well-ventilated place, protected from moisture and light. | Stable for years if stored correctly. | [12][17][18][19] |

| Aqueous Stock Solution (-20°C) | -20°C in aliquots. | Stable for up to 6 months to a year. | [12][17][20] |

| Aqueous Stock Solution (2-8°C) | 2-8°C. | Stable for several weeks. | [12][13] |

| In Media (Plates/Broth) | 4°C, protected from light. | Effective for up to 30 days. | [17][21] |

| At 37°C (in solution) | 37°C. | Stable for approximately 5 days. | [13] |

Safety and Handling Precautions

As a research professional, safety is non-negotiable. Kanamycin B sulfate requires careful handling due to its potential health effects.

-

Hazard Classification: Kanamycin B sulfate is classified as a reproductive toxin (Repr. 1B, H360), with the potential to damage fertility or the unborn child. [9][22]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the powder or concentrated solutions. [9][23]If there is a risk of generating dust, respiratory protection (e.g., a particulate filter) is necessary. * Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. [9][23]Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. [9][23]* Storage: Store locked up, accessible only to authorized personnel. [9][22]* First Aid:

-

Skin Contact: Wash the affected area thoroughly with soap and water. [9] * Eye Contact: Rinse cautiously with water for several minutes. [9][19] * Inhalation: Move the person to fresh air. [9] * Ingestion: Rinse mouth with water. Seek immediate medical attention. [9][19] * In all cases of exposure or concern, seek medical advice. [9] By understanding the fundamental properties, mechanism of action, and validated protocols for Kanamycin B sulfate, researchers can effectively leverage this antibiotic to ensure the integrity and success of their experiments in molecular biology and cell culture.

-

References

-

UBPBio. (n.d.). Kanamycin Sulfate. Retrieved from [Link]

-

Cellseco. (n.d.). Kanamycin Sulfate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Kanamycin. PubChem Compound Summary for CID 6032. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Kanamycin Sulfate?. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Kanamycin Sulfate used for?. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Kanamycin A. Retrieved from [Link]

-

AMSBIO. (n.d.). Kanamycin Sulfate. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). Kanamycin B sulfate Safety Data Sheet. Retrieved from [Link]

-

PubMed Central. (2020, July 27). A study on the structure, mechanism, and biochemistry of kanamycin B dioxygenase (KanJ)—an enzyme with a broad range of substrates. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Preparation and Storage of Kanamycin Solution. Retrieved from [Link]

-

Carl Roth. (2016, September 14). Safety Data Sheet: Kanamycin B sulfate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Kanamycin B. PubChem Compound Summary for CID 439318. Retrieved from [Link]

-

Geneaid. (n.d.). Kanamycin (sulphate). Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Kanamycin sulphate. Retrieved from [Link]

-

Tiaris Biosciences. (2023). Kanamycin. Retrieved from [Link]

-

OpenWetWare. (n.d.). Kanamycin Stock Solution (1000x). Retrieved from [Link]

Sources

- 1. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Kanamycin A - Wikipedia [en.wikipedia.org]

- 4. A study on the structure, mechanism, and biochemistry of kanamycin B dioxygenase (KanJ)—an enzyme with a broad range of substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tiarisbiosciences.com [tiarisbiosciences.com]

- 6. biofargo.com [biofargo.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. sds.edqm.eu [sds.edqm.eu]

- 10. Kanamycin B | C18H37N5O10 | CID 439318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Kanamycin B sulfate | CAS 29701-07-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. khimexpert.com [khimexpert.com]

- 13. カナマイシン硫酸塩 mixture of Kanamycin A (main component) and Kanamycin B and C | Sigma-Aldrich [sigmaaldrich.com]

- 14. goldbio.com [goldbio.com]

- 15. What is Kanamycin Sulfate used for? [synapse.patsnap.com]

- 16. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]

- 17. resources.amsbio.com [resources.amsbio.com]

- 18. usbio.net [usbio.net]

- 19. canbipharm.com [canbipharm.com]

- 20. ubpbio.com [ubpbio.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. carlroth.com:443 [carlroth.com:443]

- 23. fishersci.co.uk [fishersci.co.uk]

Technical Guide: Kanamycin B (Bekanamycin) Spectrum of Activity Against Gram-Negative Bacteria

Executive Summary

Kanamycin B (Bekanamycin), often supplied as the stabilized sulfate salt (Kanamycin B (S) ), represents the most bioactive congener within the kanamycin complex. Structurally distinguished from Kanamycin A by the presence of an amino group at the C2' position (replacing a hydroxyl group), Kanamycin B exhibits superior antibacterial potency—typically 2- to 4-fold greater than Kanamycin A against susceptible Gram-negative taxa.

However, this increased potency correlates with higher toxicity profiles (ototoxicity/nephrotoxicity) and susceptibility to a broader range of aminoglycoside-modifying enzymes (AMEs). This guide delineates the precise spectrum of activity, mechanistic pharmacodynamics, and resistance liabilities of Kanamycin B, providing validated protocols for its evaluation in pre-clinical workflows.

Chemical & Mechanistic Foundation

Structure-Activity Relationship (SAR)

The core pharmacophore of Kanamycin B is the 2-deoxystreptamine (2-DOS) ring disubstituted with amino sugars. The critical differentiator is the 2'-amino group on the 6-amino-6-deoxy-D-glucose ring.

-

Kanamycin A: 2'-OH (Lower affinity, lower toxicity).

-

Kanamycin B: 2'-NH₂ (Higher affinity, higher toxicity).

This 2'-amino moiety facilitates stronger electrostatic interactions with the phosphate backbone of the 16S rRNA, enhancing ribosomal binding affinity but also serving as a primary target for AME acetylation (AAC(2')).

Mechanism of Action

Kanamycin B acts as a rapid bactericidal agent via a dual-phase mechanism:

-

Primary Uptake: Energy-dependent transport (EDP-I) across the cytoplasmic membrane, driven by the proton motive force (PMF).

-

Ribosomal Hijacking: Irreversible binding to the A-site of the 16S rRNA within the 30S ribosomal subunit.

-

Mistranslation Cascade: The drug freezes the initiation complex (30S-mRNA-tRNA) and induces codon misreading. The accumulation of aberrant proteins disrupts the cell membrane, facilitating a secondary, lethal surge of drug uptake (EDP-II).

Mechanistic Pathway Visualization

Figure 1: The self-amplifying bactericidal cascade of Kanamycin B. Note the critical transition from EDP-I to EDP-II, triggered by mistranslated proteins.

Spectrum of Activity: Gram-Negative Bacteria[1][2][3][4]

Kanamycin B is classified as a narrow-to-expanded spectrum aminoglycoside. It is highly active against Enterobacteriaceae but shows variable-to-poor activity against non-fermenters like Pseudomonas aeruginosa due to intrinsic efflux and enzymatic modification.

Quantitative Activity Profile (MIC Data)

The following data aggregates consensus MIC ranges for wild-type (WT) strains. Note that Kanamycin B is generally 2-4x more potent than Kanamycin A.

Table 1: Comparative MIC Ranges (mg/L)

| Organism | Kanamycin B (MIC₉₀) | Kanamycin A (Ref) | Clinical Interpretation |

| Escherichia coli | 1.0 – 4.0 | 4.0 – 8.0 | Highly Susceptible. Primary target. |

| Klebsiella pneumoniae | 1.0 – 4.0 | 4.0 – 16.0 | Susceptible. Resistance common via plasmid AAC(3). |

| Proteus mirabilis | 2.0 – 8.0 | 4.0 – 16.0 | Susceptible. |

| Serratia marcescens | 2.0 – 8.0 | 8.0 – 32.0 | Variable. Often intrinsically resistant to Kan A, susceptible to B. |

| Pseudomonas aeruginosa | 16.0 – >64.0 | >64.0 | Resistant. Poor permeability and efflux (MexXY-OprM). |

| Acinetobacter baumannii | 4.0 – 16.0 | 16.0 – 64.0 | Variable. Strain dependent. |

| Salmonella spp. | 1.0 – 4.0 | 4.0 – 8.0 | Highly Susceptible. |

Key Efficacy Drivers

-

Enterobacteriaceae: Kanamycin B is a drug of choice for in vitro elimination of E. coli and Klebsiella in contamination control or selection markers (KanR), often outperforming Kanamycin A at lower concentrations.

-

Biofilm Activity: Kanamycin B shows superior penetration into E. coli biofilms compared to Kanamycin A, though total eradication often requires combination with membrane-permeabilizing agents.

Resistance Landscape

The utility of Kanamycin B is limited by its susceptibility to Aminoglycoside Modifying Enzymes (AMEs). Unlike Amikacin (which has a protective L-HABA side chain), Kanamycin B's reactive hydroxyl and amino groups are exposed.

Enzymatic Vulnerabilities[5]

-

AAC(6')-I: Acetylates the 6'-amino group. Common in Campylobacter and Pseudomonas.

-

ANT(2'')-I: Adenylylates the 2''-hydroxyl. Ubiquitous in Gram-negatives.

-

APH(3')-I: Phosphorylates the 3'-hydroxyl. The classic "KanR" mechanism (Tn903).

Resistance Logic Diagram

Figure 2: Enzymatic inactivation pathways. Kanamycin B is vulnerable at the 6', 2'', and 3' positions.

Experimental Protocols

To ensure reproducibility, the following protocols utilize cation-adjusted Mueller-Hinton Broth (CAMHB) to prevent divalent cation (Mg²⁺, Ca²⁺) interference with aminoglycoside uptake.

Protocol A: MIC Determination (Microdilution)

Objective: Determine the precise inhibitory concentration against E. coli MG1655 (Control) and clinical isolates.

-

Preparation:

-

Prepare Kanamycin B Stock : 10 mg/mL in sterile dH₂O. Filter sterilize (0.22 µm).

-

Media : CAMHB (Ca²⁺ 20-25 mg/L, Mg²⁺ 10-12.5 mg/L).

-

-

Dilution Series:

-

In a 96-well plate, add 100 µL CAMHB to columns 1-12.

-

Add 100 µL Kanamycin B stock to column 1. Serial dilute (1:2) across to column 10.[1]

-

Final range: 64 µg/mL to 0.125 µg/mL.

-

-

Inoculum:

-

Adjust bacterial culture to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

-

Dilute 1:100 in CAMHB.

-

Add 100 µL of inoculum to all wells. Final bacterial density: ~5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Seal plate with breathable film. Incubate at 37°C for 16-20 hours.

-

-

Readout:

-

MIC Definition: The lowest concentration with no visible turbidity.

-

Validation:E. coli ATCC 25922 control MIC should fall between 1.0 – 4.0 µg/mL.

-

Protocol B: Time-Kill Kinetics

Objective: Verify bactericidal activity (Log₁₀ reduction > 3).

-

Setup: Prepare 4 flasks with 20 mL CAMHB.

-

Control (Growth)

-

1x MIC

-

2x MIC

-

4x MIC

-

-

Inoculation: Add bacteria to final concentration of 5 x 10⁵ CFU/mL.

-

Sampling:

-

Incubate at 37°C with shaking (200 rpm).

-

Remove 100 µL aliquots at T=0, 1, 2, 4, 6, and 24 hours.

-

-

Quantification:

-

Serial dilute in PBS. Plate on drug-free agar.

-

Count CFU after overnight incubation.

-

-

Analysis: Plot Log₁₀ CFU/mL vs. Time. Kanamycin B should show a >3-log reduction within 2-4 hours at 4x MIC for susceptible strains.

References

-

Umezawa, H. (1958). Kanamycin: Its discovery and clinical use.[2] Annals of the New York Academy of Sciences, 76(2), 20-26. Link

-

Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes.[3][4][5] Drug Resistance Updates, 13(6), 151-171. Link

-

Magnet, S., & Blanchard, J. S. (2005). Molecular insights into aminoglycoside action and resistance.[6] Chemical Reviews, 105(2), 477-498. Link

-

Krause, K. M., et al. (2016). Aminoglycosides: An overview. Cold Spring Harbor Perspectives in Medicine, 6(6), a027029. Link

-

CLSI. (2024). Performance Standards for Antimicrobial Susceptibility Testing.[7] 34th Edition. Clinical and Laboratory Standards Institute. Link

Sources

- 1. Kanamycin B | C18H37N5O10 | CID 439318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kanamycin A - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. kanamycin-resistant escherichia coli: Topics by Science.gov [science.gov]

Technical Monograph: Bekanamycin Sulfate vs. Kanamycin B Nomenclature

Executive Summary: The Identity Resolution

In the field of aminoglycoside development, ambiguity often arises between the terms Bekanamycin and Kanamycin B . This guide definitively resolves this nomenclature: They are the same pharmaceutical entity.

-

Kanamycin B is the specific chemical component produced by Streptomyces kanamyceticus.[1][2][3][4]

-

Bekanamycin is the International Nonproprietary Name (INN) assigned to Kanamycin B.

-

Bekanamycin Sulfate refers to the sulfate salt form utilized in clinical formulations and as a raw material intermediate.

While Kanamycin A is the primary component of standard "Kanamycin" antibiotics, Bekanamycin (Kanamycin B) serves a distinct and critical role as the structural scaffold for next-generation semi-synthetic aminoglycosides, specifically Dibekacin and Arbekacin .

Chemical Identity & Nomenclature Standards

To ensure regulatory compliance and precise experimental design, the following nomenclature hierarchy must be adopted.

Table 1: Chemical Identity Matrix

| Identifier Type | Designation | Technical Notes |

| Common Name | Kanamycin B | Refers to the free base form.[5][6] Minor component (<5%) in standard Kanamycin A fermentation. |

| INN | Bekanamycin | The official generic name used in pharmaceutical labeling and regulatory filings (e.g., JP, EP). |

| Salt Form | Bekanamycin Sulfate | The stable form used in drug product formulation. Stoichiometry varies (often 1:1 or xH₂SO₄).[6] |

| CAS (Free Base) | 4696-76-8 | Used for molar mass calculations in synthesis (MW: 483.51 g/mol ).[5][6] |

| CAS (Sulfate) | 29701-07-3 | Used for inventory and safety data sheets (SDS).[5][6] |

| Chemical Structure | 2'-Amino-2'-deoxykanamycin A | The presence of the amino group at C-2' is the defining feature distinguishing it from Kanamycin A. |

Structural Analysis & Mechanism of Action

The functional distinction between Kanamycin A and Bekanamycin (Kanamycin B) dictates their respective pharmacological profiles.[1][7][8][9][10]

The C-2' Critical Substitution

The core difference lies in the 2'-position of the amino-sugar ring (2,6-diaminoglucose in Kan B vs. 6-aminoglucose in Kan A).[5][6]

Causality of Potency: The additional amino group in Bekanamycin increases the basicity and cationic charge density of the molecule. This enhances its binding affinity to the bacterial 16S rRNA A-site, resulting in:

-

Higher Potency: 2-4x more active than Kanamycin A against certain Gram-negative strains.[5][6]

-

Increased Toxicity: The same cationic charge correlates with higher nephrotoxicity and ototoxicity, limiting its use as a standalone first-line antibiotic and positioning it primarily as a synthetic precursor .[5]

Visualization of Structural Relationships

The following diagram illustrates the relationship within the Kanamycin complex and the critical divergence point for semi-synthesis.

Figure 1: The Kanamycin Complex hierarchy and the pivotal role of Bekanamycin (Kan B) as a precursor for Dibekacin and Arbekacin.[3][11][12][13]

Synthetic Utility: The Bekanamycin Pathway[14][15]

The primary industrial value of Bekanamycin Sulfate is its conversion into Dibekacin . This process removes the 3' and 4' hydroxyl groups, which are primary targets for bacterial resistance enzymes (aminoglycoside phosphotransferases).

Synthesis Protocol: Bekanamycin to Dibekacin

Objective: Selective deoxygenation at C-3' and C-4'.[5][6]

Step-by-Step Methodology:

-

Global Protection:

-

Selective Hydroxyl Protection:

-

Activation (Sulfonylation):

-

Elimination (Tipson-Cohen Reaction):

-

Catalytic Hydrogenation:

-

Hydrogenate using Pd/C or PtO₂ under H₂ atmosphere.

-

Result: Saturation of the double bond to form the 3',4'-dideoxy structure.

-

-

Deprotection:

-

Acid hydrolysis (TFA or HCl) to remove Boc and ketal groups.

-

Workflow Visualization

Figure 2: Synthetic route transforming Bekanamycin into Dibekacin via the Tipson-Cohen elimination method.

Analytical Quality Control (HPLC)[6]

Distinguishing Bekanamycin from Kanamycin A is the most critical QC challenge due to their structural similarity. Standard UV detection is insufficient due to the lack of chromophores.

Validated Separation Protocol

Method: Ion-Pair RP-HPLC with Pulsed Electrochemical Detection (PED) or Pre-column Derivatization.[5][6]

Recommended Protocol (Derivatization Method):

-

Derivatizing Agent: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) or OPA (o-Phthalaldehyde).[5][6]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase:

-

A: Acetate Buffer (pH 6.5)

-

B: Acetonitrile[17]

-

Gradient: 30% B to 80% B over 20 mins.

-

-

Detector: Fluorescence (Ex: 265 nm, Em: 315 nm for FMOC).

Separation Logic: Bekanamycin (Kan B) elutes after Kanamycin A in reverse-phase systems derivatized with hydrophobic tags because the extra amino group (after derivatization) adds significant hydrophobicity compared to the hydroxyl group of Kan A.

QC Decision Tree

Figure 3: Quality Control decision tree for evaluating Bekanamycin Sulfate purity prior to synthetic use.

References

-

World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): Bekanamycin." WHO Drug Information. Available at: [Link][6]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 439318: Kanamycin B." PubChem. Available at: [Link][6]

- Umezawa, H., et al. "Synthesis of 3',4'-Dideoxykanamycin B (Dibekacin)." Journal of Antibiotics. (Foundational work on conversion of Kan B to Dibekacin).

-

European Pharmacopoeia (Ph. Eur.). "Kanamycin Monosulfate and Kanamycin Acid Sulfate Monographs." EDQM. Available at: [Link][6]

-

Creative Diagnostics. "Kanamycin ELISA Kit and Analytical Standards." Available at: [Link][6]

Sources

- 1. bekanamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Modulation of kanamycin B and kanamycin A biosynthesis in Streptomyces kanamyceticus via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kanamycin B | C18H37N5O10 | CID 439318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bekanamycin Sulfate | C18H39N5O14S | CID 636396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. mayoclinic.org [mayoclinic.org]

- 9. GSRS [precision.fda.gov]

- 10. What is Bekanamycin Sulfate used for? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN102786564A - New synthetic method of arbekacin and intermediate of dibekacin thereof - Google Patents [patents.google.com]

- 14. A synthesis of 3',4'-dideoxykanamycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. frederick.cancer.gov [frederick.cancer.gov]

Application Note: Optimal Kanamycin B Working Concentration for E. coli Selection

This Application Note is designed for researchers utilizing Kanamycin B (Bekanamycin) , a specific and highly potent congener of the aminoglycoside family.[1]

Note on Nomenclature: Standard laboratory "Kanamycin" is typically Kanamycin A (often containing <5% Kanamycin B impurities).[1] Kanamycin B is chemically distinct (amino group at C2' vs. hydroxyl in A), exhibiting 2–3x higher potency and distinct toxicity profiles.[1] This guide addresses the specific use of Kanamycin B .

Executive Summary

While the industry standard for Kanamycin A selection is 50 µg/mL, Kanamycin B (Bekanamycin) requires a recalibrated concentration range of 15–30 µg/mL for optimal plasmid retention without inducing excessive physiological stress.[1] Kanamycin B exhibits higher bactericidal potency and stronger membrane interaction than its congener Kanamycin A.[1] This guide provides the mechanistic rationale and a self-validating protocol to determine the precise effective concentration for your specific strain and plasmid copy number.

Scientific Background & Mechanism[1][2][3][4][5]

Comparative Potency: Kanamycin A vs. Kanamycin B

Kanamycin B differs from Kanamycin A by the substitution of a hydroxyl group with an amino group at the C2' position of the glucose ring.[1] This structural change significantly enhances its binding affinity to the bacterial 16S rRNA within the 30S ribosomal subunit, leading to lower Minimum Inhibitory Concentrations (MIC) but increased cytotoxicity.[1]

| Feature | Kanamycin A (Standard) | Kanamycin B (Bekanamycin) |

| Chemical Difference | C2' Hydroxyl (-OH) | C2' Amino (-NH₂) |

| Relative Potency | 1x (Baseline) | ~2x–3x More Potent |

| Primary Toxicity | Ribosomal inhibition | Ribosomal inhibition + Membrane interaction |

| Standard Working Conc. | 50 µg/mL | 15–30 µg/mL (Recommended) |

| Resistance Gene | nptII (APH(3')-IIa) | nptII (APH(3')-IIa) |

Mechanism of Resistance

The nptII gene (Neomycin Phosphotransferase II) confers resistance by phosphorylating the 3'-hydroxyl group of the amino-hexose ring.[1] This phosphorylation sterically hinders the antibiotic from binding to the A-site of the ribosome. Since Kanamycin B retains the 3'-hydroxyl group, it is an effective substrate for APH(3')-IIa; however, its higher baseline potency means that "leaky" protection or high-copy metabolic burden can lead to selection failure at standard Kanamycin A concentrations (50 µg/mL).[1]

Pathway Visualization

The following diagram illustrates the competitive kinetics between Kanamycin B binding to the ribosome and its inactivation by APH(3')-IIa.[1]

Figure 1: Kinetic competition between Ribosomal Binding (toxicity) and Phosphorylation (resistance).[1] Kanamycin B's higher affinity for the ribosome requires efficient APH levels for survival.[1]

Protocol: Optimization of Kanamycin B Concentration

Objective: To determine the "Minimal Selective Concentration" (MSC) that eliminates non-transformed cells while maximizing the growth rate of transformed colonies.

Reagents & Stock Preparation

-

Antibiotic: Kanamycin B Free Base or Sulfate (Verify CAS: 29701-07-3 or similar for Bekanamycin).[1]

-

Solvent: Sterile Milli-Q Water.[1]

-

Stock Concentration: 10 mg/mL (Lower than the standard 50 mg/mL for Kan A to ensure accuracy in lower dosing).

Stock Preparation Steps:

-

Weigh 100 mg of Kanamycin B powder.[1]

-

Dissolve in 10 mL of sterile Milli-Q water. Vortex until clear.

-

Critical: Filter sterilize using a 0.22 µm PES syringe filter. Do not autoclave.[1]

-

Aliquot into 1 mL tubes and store at -20°C. Avoid freeze-thaw cycles.

The "Kill Curve" Validation (Self-Validating Step)

Before valuable transformations, you must validate the toxicity of your specific Kanamycin B batch on your host strain (e.g., DH5α, BL21).[1]

-

Inoculation: Grow a fresh overnight culture of non-transformed host E. coli in LB (no antibiotic).[1]

-

Dilution: Dilute the overnight culture 1:100 into fresh LB. Grow to OD₆₀₀ ~0.4.[1]

-

Plating: Prepare LB agar plates with the following Kanamycin B gradients:

-

Spotting: Spot 10 µL of the diluted culture (~10⁴ CFU) onto each sector.

-

Incubation: Incubate at 37°C for 16–18 hours.

-

Analysis: Determine the lowest concentration where no satellite growth or haze is visible. This is your MIC.

-

Expected Result: For Kan B, this is typically 5–10 µg/mL (compared to 10–25 µg/mL for Kan A).[1]

-

Selection Protocol

For plasmid selection, use a concentration 2x–3x the MIC determined above.

-

Recommended Starting Concentration: 20 µg/mL [1]

-

High Copy Plasmids (e.g., pUC origin): 20–30 µg/mL[1]

-

Low Copy Plasmids (e.g., pBR322 origin): 15–20 µg/mL[1]

-

BACs/Fosmids: 10–15 µg/mL (Reduce stress to prevent plasmid loss).[1]

Experimental Workflow Diagram

Figure 2: Step-by-step decision matrix for establishing the optimal Kanamycin B selection concentration.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Satellite Colonies | Concentration too low; Kan B depletion.[1] | Increase concentration to 30 µg/mL. Ensure plates are <30 days old. |

| No Growth (Transformed) | Toxicity too high; nptII expression lag.[1] | Recover cells in SOC for 1.5 hrs (vs 1 hr) before plating. Lower Kan B to 15 µg/mL.[1] |

| Small/Translucent Colonies | Metabolic stress; Membrane damage.[1] | Switch to standard Kanamycin A if Kan B is not strictly required, or lower Kan B conc.[1] |

| High Background Haze | Incomplete killing.[1] | Verify stock concentration.[1][3] Kan B is hygroscopic; weigh quickly or use liquid standards.[1] |

References

-

Gao, W., et al. (2017). "Modulation of kanamycin B and kanamycin A biosynthesis in Streptomyces kanamyceticus via metabolic engineering."[1][2] PLOS ONE.

- Relevance: details the structural differences and biosynthetic p

-

Gold Biotechnology. "Kanamycin A vs Kanamycin B: Mechanism and Structure." GoldBio Technical Resources.

- Relevance: Provides structural comparison (C2' amino vs hydroxyl) and confirms the higher potency/toxicity profile of Kan B.

-

Addgene. "Plasmids 101: Antibiotic Resistance Genes (nptII)." Addgene Blog.

-

Relevance: Confirms the mechanism of the nptII gene (APH(3')-IIa) in conferring resistance to aminoglycosides including Kanamycin B.[1]

-

-

National Institutes of Health (NIH). "Interaction of kanamycin A and kanamycin B with phospholipids."[1] PubMed.[1]

- Relevance: Explains the higher toxicity of Kan B due to stronger ionic interactions with membrane phospholipids compared to Kan A.

Sources

Application Notes and Protocols: Kanamycin B Sulfate Selection in Mammalian Cell Culture

Introduction: The Role of Aminoglycosides in Stable Cell Line Generation

The development of stable mammalian cell lines is a cornerstone of modern biological research and biopharmaceutical drug development. This process relies on the introduction of foreign DNA into a host cell line, followed by a robust selection strategy to isolate the rare cells that have successfully integrated the genetic material into their genome. Aminoglycoside antibiotics, a class of potent protein synthesis inhibitors, are pivotal tools in this selection process.

This guide focuses on Kanamycin B sulfate, an aminoglycoside antibiotic closely related to the more commonly used G418 (Geneticin®). While Kanamycin itself is often considered ineffective for mammalian cell selection, its more potent analogs and the underlying resistance mechanisms are central to the process.[1][2] Plasmids used for stable transfection typically carry a resistance gene, most commonly the neomycin phosphotransferase II (neo or nptII) gene, which inactivates these antibiotics, allowing only successfully transfected cells to survive and proliferate.[3][4]

This document provides a comprehensive, experience-driven framework for using Kanamycin B analogs like G418 for the selection of stably transfected mammalian cells. We will delve into the biochemical mechanisms, provide step-by-step protocols for determining optimal selection concentrations, and offer insights into troubleshooting common challenges.

Part 1: Scientific Principles of Aminoglycoside Selection

Mechanism of Action: How Kanamycin B Analogs Inhibit Protein Synthesis

Kanamycin and its potent analog G418 exert their cytotoxic effects by targeting the ribosome, the cell's protein synthesis machinery. In eukaryotic cells, these antibiotics bind to the 30S ribosomal subunit.[5][6][7] This binding event disrupts protein synthesis in several ways:

-

It interferes with the initiation complex, preventing the start of translation.[5][8]

-

It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[6][7]

-

It blocks the translocation of the ribosome along the mRNA molecule, halting protein elongation.[5]

The accumulation of non-functional or truncated proteins is ultimately lethal to the cell.[6]

The Resistance Mechanism: Neomycin Phosphotransferase II (NPT II)

The key to successful selection lies in the co-expression of a resistance gene. The nptII gene, originally isolated from the bacterial transposon Tn5, encodes an enzyme called neomycin phosphotransferase II (NPTII), also known as aminoglycoside 3'-phosphotransferase.[3][9]

This enzyme confers resistance by inactivating the antibiotic through phosphorylation.[4][10][11] NPTII catalyzes the transfer of a phosphate group from ATP to a hydroxyl group on the antibiotic molecule.[9][10] This modification sterically hinders the antibiotic from binding to the ribosome, rendering it harmless to the cell. Cells that have successfully integrated the plasmid containing the nptII gene can thus synthesize functional proteins and survive in the presence of the selective agent.

Figure 1. Mechanism of Kanamycin B/G418 action and NPT II-mediated resistance.

Part 2: Experimental Protocols

The success of any stable cell line generation project hinges on the empirical determination of the optimal antibiotic concentration. This concentration must be high enough to kill all non-transfected cells but low enough to allow healthy, resistant colonies to form. This is achieved through a dose-response experiment known as a "kill curve."[12][13]

Protocol: Preparation of Stock Solution

It is critical to prepare a sterile, high-concentration stock solution that can be stored and diluted into culture medium as needed.

Materials:

-

Kanamycin B sulfate analog powder (e.g., G418 sulfate)

-

Sterile, tissue culture-grade water or Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Calculation: Determine the amount of solvent needed to achieve a desired stock concentration, typically 10-50 mg/mL in water or PBS.[14] Note: Refer to the manufacturer's Certificate of Analysis for the potency of the powder (µg/mg) and adjust your calculations to achieve the desired concentration of active antibiotic.

-

Dissolution: Under sterile conditions in a laminar flow hood, add the calculated volume of sterile water or PBS to the antibiotic powder. Vortex thoroughly until the powder is completely dissolved. The solution should be clear.[14][15]

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter and dispense the solution into a new sterile conical tube.[15][16] This step is crucial to prevent contamination. Do not autoclave aminoglycoside solutions.[14]

-

Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -20°C for long-term stability.[16][17] A working stock can be kept at 4°C for up to two weeks.[14][18] Avoid repeated freeze-thaw cycles.

Protocol: The Kill Curve Experiment

This experiment is the most critical step for successful selection. It must be performed on the specific parental cell line you intend to transfect, as sensitivity to antibiotics is highly variable between cell types.[13][19]

Objective: To determine the minimum antibiotic concentration that kills 100% of non-transfected cells within a defined period (typically 7-14 days).[18][19]

Figure 2. Workflow for determining optimal antibiotic concentration via a kill curve.

Procedure:

-

Cell Seeding (Day 1): Plate your parental (non-transfected) cells into a 24-well or 96-well plate at a density that results in 20-50% confluency on the following day.[19][20] It is crucial to use cells that are in a healthy, logarithmic growth phase.

-

Antibiotic Addition (Day 2): Prepare a series of dilutions of the antibiotic in your complete cell culture medium. A wide range should be tested initially (e.g., for G418: 0, 100, 200, 400, 600, 800, 1000 µg/mL).[21] Remove the old medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" well as a positive control for cell health.

-

Incubation and Monitoring (Days 3-14):

-

Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).

-

Observe the cells daily under a microscope, noting changes in morphology, confluence, and the presence of dead, floating cells.

-

Replace the selective medium every 2-4 days to maintain the antibiotic concentration and replenish nutrients.[18][19][20]

-

-

Data Analysis (Day 7-14): The optimal concentration is the lowest concentration that results in 100% cell death within 7-14 days.[19] Visual inspection is often sufficient, but for a more quantitative analysis, a viability assay (e.g., MTT, CCK-8, or Trypan Blue exclusion) can be performed.[18][22]

| G418 Concentration (µg/mL) | Day 3 (% Confluence) | Day 5 (% Confluence) | Day 7 (% Confluence) | Day 10 (Viability) | Notes |

| 0 | 80% | 100% (Passage) | 100% (Passage) | >95% | Healthy, proliferating cells. |

| 100 | 60% | 40% | 20% | <10% | Slow killing, risk of resistant escapees. |

| 200 | 50% | 25% | 5% | 0% | Effective killing. |

| 400 | 40% | 10% | 0% | 0% | Optimal: Complete kill by day 7. |

| 800 | 20% | 0% | 0% | 0% | Very rapid killing, may be too harsh. |

| 1000 | 10% | 0% | 0% | 0% | Too harsh, may kill transfected cells. |

Table 1: Example Kill Curve Data for a Hypothetical Cell Line.

Protocol: Stable Cell Line Selection

Once the optimal concentration is determined, you can proceed with selecting your transfected cells.

-

Transfection: Transfect your cells with the plasmid containing your gene of interest and the nptII resistance marker using your preferred method.

-

Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.[12][19]

-

Apply Selection: After the recovery period, passage the cells into fresh medium containing the pre-determined optimal concentration of the antibiotic.

-

Maintain Selection: Continue to culture the cells in the selective medium, replacing it every 3-4 days.[12] Most non-transfected cells should die within the first week.[4]

-

Isolate Colonies: Over the next 1-3 weeks, resistant colonies (foci) should become visible.[12] These can be isolated using cloning cylinders or by limiting dilution to establish clonal cell lines.

-

Expansion and Maintenance: Once stable clones are established, it is good practice to maintain a low level of antibiotic selection in the culture medium to prevent the loss of the integrated plasmid.[23]

Part 3: Troubleshooting and Best Practices

| Problem | Potential Cause | Recommended Solution |

| No colonies form after selection. | Antibiotic concentration is too high. | Use a lower concentration of the antibiotic. Re-run the kill curve to ensure the concentration is not excessively toxic.[24] |

| Low transfection efficiency. | Optimize your transfection protocol. Ensure plasmid DNA is of high quality. | |

| Gene of interest is toxic to cells. | Use an inducible expression system to control the expression of the toxic gene.[25] | |

| Parental cells survive selection (high background). | Antibiotic concentration is too low. | Increase the antibiotic concentration. The kill curve must result in 100% death of control cells.[4] |

| Cell density is too high. | Plate cells at a lower density. High confluence can reduce the effective concentration of the antibiotic per cell.[4][12] | |

| Antibiotic has degraded. | Use a fresh aliquot of the stock solution. Ensure proper storage at -20°C.[17] | |

| Clonal lines lose expression over time. | Silencing of the integrated gene. | This is a known biological phenomenon. Screen multiple clones to find one with stable expression. |

| Lack of continued selection pressure. | Maintain cells in a medium with a maintenance dose of the antibiotic (can be 50% of the selection dose).[23] |

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Kanamycin Sulfate? Retrieved from [Link]

-

Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved from [Link]

-

Pharmacology of Kanamycin ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, December 18). YouTube. Retrieved from [Link]

-

Altogen Biosystems. (2021, November 12). What is the best antibiotic to use for stable cell selection in mammalian cells? Retrieved from [Link]

-

Wolszczak, P., et al. (2020). A study on the structure, mechanism, and biochemistry of kanamycin B dioxygenase (KanJ)—an enzyme with a broad range of substrates. FEBS Journal, 287(14), 3046-3063. Retrieved from [Link]

-

Leading Edge Bio. (2025, April 29). Best Antibiotics for Selecting Transfected Mammalian Cells. Retrieved from [Link]

-

Yenofsky, R. L., et al. (1990). A mutant neomycin phosphotransferase II gene reduces the resistance of transformants to antibiotic selection pressure. Proceedings of the National Academy of Sciences, 87(9), 3435-3439. Retrieved from [Link]

-

ABO. (n.d.). G418 Protocol and Selection Guide. Retrieved from [Link]

-

Numata, K., et al. (2016). Direct introduction of neomycin phosphotransferase II protein into apple leaves to confer kanamycin resistance. FEBS Open Bio, 6(12), 1205-1212. Retrieved from [Link]

-

Astral Scientific. (n.d.). 10 Frequently asked questions for G418 antibiotic and the preferred su. Retrieved from [Link]

-

Ghanem, S., et al. (2011). Cloning of the nptII gene of Escherichia coli and construction of a recombinant strain harboring functional recA and nptII antibiotic resistance. Genetics and Molecular Research, 10(3), 1445-1454. Retrieved from [Link]

-

Current Protocols in Molecular Biology. (2009). Selection of Transfected Mammalian Cells. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Kill Curve Protocol. Retrieved from [Link]

-

Tiaris Biosciences. (n.d.). Kanamycin. Retrieved from [Link]

-

Let's Talk Academy. (2025, November 28). Neomycin phosphotransferase (NPT II) as a selectable marker in plant transformation. Retrieved from [Link]

-

ResearchGate. (2014, October 1). After developing a stable cell line with an antibiotic resistance gene, is it lethal or inapropriate to stop antibiotic selection? Retrieved from [Link]

-

Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Retrieved from [Link]

-

Jelenić, S., et al. (2003). Controversy Associated With the Common Component of Most Transgenic Plants – Kanamycin Resistance Marker Gene. Food Technology and Biotechnology, 41(2), 183-190. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Preparation and Storage of Kanamycin Solution. Retrieved from [Link]

-

ResearchGate. (2021, March 8). Mammalian antibiotic kill curve -- how determine optimal concentration? Retrieved from [Link]

-

Lonza. (n.d.). Guideline for Generation of Stable Cell Lines – Technical Reference Guide. Retrieved from [Link]

-

AMSBIO. (n.d.). Kanamycin Sulfate - Product Information Sheet. Retrieved from [Link]

-

Generon. (n.d.). Kanamycin (sulphate) - Product Information Sheet. Retrieved from [Link]

Sources

- 1. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 2. goldbio.com [goldbio.com]

- 3. A mutant neomycin phosphotransferase II gene reduces the resistance of transformants to antibiotic selection pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. astralscientific.com.au [astralscientific.com.au]

- 5. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]

- 6. goldbio.com [goldbio.com]

- 7. m.youtube.com [m.youtube.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. Direct introduction of neomycin phosphotransferase II protein into apple leaves to confer kanamycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. abo.com.pl [abo.com.pl]

- 13. Antibiotic Kill Curve [sigmaaldrich.com]

- 14. khimexpert.com [khimexpert.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. tiarisbiosciences.com [tiarisbiosciences.com]

- 17. resources.amsbio.com [resources.amsbio.com]

- 18. toku-e.com [toku-e.com]

- 19. horizondiscovery.com [horizondiscovery.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. knowledge.lonza.com [knowledge.lonza.com]

- 25. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Application Note: A Researcher's Guide to Kanamycin B for Selection of neoR/kanR Transformed Cells

Introduction

The generation of stably transformed cell lines is a cornerstone of modern biological research, enabling everything from protein function studies to drug discovery screens. A critical step in this process is the selection of cells that have successfully integrated the desired genetic construct. This is typically achieved by co-expressing a selectable marker gene that confers resistance to a specific antibiotic. The neomycin resistance gene (neoR), also known as the kanamycin resistance gene (kanR), is a widely used marker that provides resistance to aminoglycoside antibiotics.

This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the effective use of Kanamycin B for the selection of cells transformed with the neoR/kanR gene. We will delve into the molecular mechanisms, provide a comparative analysis with the more common G418, and offer detailed, field-proven protocols for determining optimal concentrations and generating stable cell lines.

Section 1: The Molecular Basis of Kanamycin Selection

A robust selection strategy is built on a clear understanding of both the antibiotic's mechanism of action and the cell's method of resistance.

Kanamycin B: Mechanism of Action

Kanamycin is an aminoglycoside antibiotic that is lethal to both prokaryotic and eukaryotic cells. Its primary mode of action is the inhibition of protein synthesis.[1][] Kanamycin binds irreversibly to the 30S ribosomal subunit in prokaryotes (and the analogous ribosomal component in eukaryotes), causing a misreading of the mRNA codon.[1][3] This leads to the incorporation of incorrect amino acids, the synthesis of truncated or nonfunctional proteins, and ultimately, cell death.[1]

The neoR/kanR Resistance Gene: A Phosphorylation-Based Defense

The neoR/kanR gene provides a powerful defense against Kanamycin B. It encodes an enzyme called Aminoglycoside 3'-phosphotransferase (APH(3')).[4][5][6] This enzyme catalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group of the aminoglycoside antibiotic.[5][7] This covalent modification sterically hinders the antibiotic, preventing it from binding to its ribosomal target.[5] Cells that successfully express the neoR/kanR gene can therefore inactivate Kanamycin B and proliferate, while non-transformed cells are eliminated.

Visualizing the Mechanism of Selection

Caption: Workflow for determining the optimal antibiotic concentration.

Section 4: Protocol for Generating Stable Cell Lines with Kanamycin B

Once the optimal selection concentration is determined, you can proceed with generating your stable cell line.

Detailed Step-by-Step Protocol

-

Transfection: Transfect your parental cell line with the plasmid containing your gene of interest and the neoR/kanR resistance cassette. [8]Use a transfection method optimized for your cell type to achieve high efficiency.

-

Recovery: Following transfection, allow the cells to grow in non-selective medium for 24-48 hours. [9][10] * Scientist's Note: This recovery period is crucial. It allows the cells time to express the APH(3') resistance protein before being exposed to the antibiotic. Applying Kanamycin B too early will kill successfully transfected cells before they can establish resistance.

-

Initiate Selection: After the recovery period, passage the cells into fresh culture vessels with complete medium containing the predetermined optimal concentration of Kanamycin B. [9][8] * Scientist's Note: It is advisable to plate the cells at a relatively low density (e.g., split 1:10 or 1:15) to allow for the formation of distinct colonies. [11]4. Maintenance During Selection: Continue to culture the cells, replacing the selective medium every 3-4 days to remove dead cells and maintain the antibiotic concentration. [11]Most non-resistant cells should die within the first 5-7 days. [6]5. Colony Formation: Over the next 10-21 days, discrete, healthy colonies of resistant cells should become visible. [8]6. Isolate Colonies: Once colonies are large enough (typically 500-1000 cells), they can be isolated. [11]This is commonly done using cloning cylinders or by manual picking with a pipette tip under a microscope.

-

Expand Clones: Transfer each isolated colony into a separate well of a smaller plate (e.g., 24- or 48-well) containing the same selective medium. Gradually expand these clonal populations into larger culture vessels.

-

Validation: Once expanded, each clonal line must be validated for the expression and function of the gene of interest. It is also good practice to maintain the cells in a lower concentration of Kanamycin B (e.g., 50% of the selection concentration) for long-term culture to prevent the loss of the integrated plasmid.

Visualizing the Stable Selection Workflow

Caption: Workflow for generating a stable cell line using Kanamycin B.

Section 5: Data Summary & Practical Considerations

Recommended Starting Concentrations for Kill Curve

| Organism/Cell Type | Selection Agent | Recommended Starting Range for Kill Curve |

| E. coli | Kanamycin | 10 - 100 µg/mL [1] |

| Mammalian Cells | Kanamycin B | 100 - 1000 µg/mL |

| Mammalian Cells | G418 (for comparison) | 100 - 800 µg/mL |

| Plant Cells | Kanamycin | 75 - 150 µg/mL [12] |

Stock Solution Preparation and Storage

-

Preparation: To prepare a 50 mg/mL stock solution, dissolve Kanamycin B sulfate powder in sterile, nuclease-free water or 1X PBS. Ensure the powder is fully dissolved.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C. [13]Kanamycin should be stored protected from light. [14]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| All cells die, including transfected ones | Antibiotic concentration is too high; Selection started too soon; Low transfection efficiency. | Re-run the kill curve with a lower concentration range; Extend the post-transfection recovery period to 48-72 hours; Optimize your transfection protocol. |

| No cell death is observed | Antibiotic concentration is too low; Antibiotic has degraded. | Re-run the kill curve with a higher concentration range; Prepare fresh antibiotic stock and selection media; Ensure proper storage of stock solutions. [14] |

| High background of surviving cells | Antibiotic concentration is too low; Cell plating density was too high, leading to "cross-protection". | Use the optimal concentration determined from the kill curve; Re-plate cells at a lower density during the selection phase. [6] |

| Slow-growing or unhealthy colonies | Antibiotic concentration is slightly too high; The integrated gene is cytotoxic. | Reduce the selection concentration slightly after initial selection; Screen more clones to find one with a tolerable expression level. |

Conclusion

The use of Kanamycin B for the selection of neoR/kanR transformed cells is a viable, though often secondary, approach for generating stable cell lines, particularly in non-mammalian systems. For mammalian cells, G418 remains the gold standard. Success with Kanamycin B hinges on a meticulous, empirically-driven approach. The cornerstone of this approach is the kill curve, a non-negotiable step to define the precise selective pressure required for a given cell line. By understanding the underlying molecular mechanisms and adhering to the detailed protocols outlined in this guide, researchers can confidently establish a robust and reproducible selection system, paving the way for successful downstream experiments.

References

-

Optimal concentration of kanamycin as a selective agent for the transformation of Musa cv. 'Grand nain'. African Journal of Biotechnology. [Link]

-

What is the appropriate G418 concentration and time for selection about Mlg cell line? ResearchGate. [Link]

-

Efficient correction of mismatched bases in plasmid heteroduplexes injected into cultured mammalian cell nuclei. PubMed. [Link]

-

What is the best antibiotic to use for stable cell selection in mammalian cells? Altogen Biosystems. [Link]

-

kanamycin A. The Comprehensive Antibiotic Resistance Database. [Link]

-

Best Antibiotics for Selecting Transfected Mammalian Cells. Mirus Bio. [Link]

-

Common Problems and Solutions of Kanamycin in Experiments. Creative Diagnostics. [Link]

-

Dose response curve for antibiotic selection of mammalian cells (kill curve). Horizon Discovery. [Link]

-

The effects of kanamycin concentration on gene transcription levels in Escherichia coli. National Institutes of Health (NIH). [Link]

-

Selection of Transfected Mammalian Cells. CSH Protocols. [Link]

-

Here is a part named NeoR – KanR. MolecularCloud. [Link]

-

Stable Cell Line Protocol. UC San Diego. [Link]

-

A study on the structure, mechanism, and biochemistry of kanamycin B dioxygenase (KanJ)—an enzyme with a broad range of substrates. PubMed Central. [Link]

-

Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2″-IVa. PubMed Central. [Link]

-

Structural analysis of neomycin B and kanamycin A binding Aminoglycosides Modifying Enzymes (AME) and bacterial ribosomal RNA. ResearchGate. [Link]

-

What is the duration of kanamycin selection pressure in common KanR-expressing E. coli LB cultures? ResearchGate. [Link]

-

Kanamycin kinase. Wikipedia. [Link]

-

Establish stable cell clones. Star Republic: Guide for Biologists. [Link]

-

Kinetic mechanism of aminoglycoside phosphotransferase type IIIa. Evidence for a Theorell-Chance mechanism. PubMed. [Link]

-

Guideline for Generation of Stable Cell Lines – Technical Reference Guide. Lonza. [Link]

-

Donor-PIGA-NeoR (Plasmid #153549). Addgene. [Link]

-

Mechanism of Aminoglycoside Antibiotic Kinase APH(3')-IIIa: Role of the Nucleotide Positioning Loop. ACS Publications. [Link]

-

10 Frequently asked questions for G418 antibiotic and the preferred su. Astral Scientific. [Link]

-

Identification and characterization of a novel chromosomal aminoglycoside 3'-O-phosphotransferase, APH(3′)-Id, from Kluyvera intermedia DW18 isolated from the sewage of an animal farm. Frontiers. [Link]

-

Developing a Titration Kill Curve (G418, Hygromycin B and Puromycin). protocols.io. [Link]

-

A Comprehensive Guide to Kanamycin. Creative Diagnostics. [Link]

-

Detection of the neor gene expression in animal cells after genetic transformation. PubMed. [Link]

-

pCFJ594 - pENTR (Plasmid #34878). Addgene. [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. Here is a part named NeoR – KanR on MolecularCloud | MolecularCloud [molecularcloud.org]

- 5. Kanamycin kinase - Wikipedia [en.wikipedia.org]

- 6. astralscientific.com.au [astralscientific.com.au]

- 7. Kinetic mechanism of aminoglycoside phosphotransferase type IIIa. Evidence for a Theorell-Chance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Star Republic: Guide for Biologists [sciencegateway.org]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. horizondiscovery.com [horizondiscovery.com]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. Optimal concentration of kanamycin as a selective agent for the transformation of Musa cv. "Grand nain" [scielo.org.mx]

- 13. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

Preparation of Kanamycin B agar plates for bacterial screening

Application Note: Precision Preparation of Kanamycin B Agar Plates for Bacterial Screening

Abstract & Scientific Rationale

While Kanamycin A is the standard aminoglycoside for routine selection, Kanamycin B (Bekanamycin) is a structurally distinct, hyper-potent analogue often utilized in specific resistance profiling, biosynthetic pathway engineering, and cross-resistance studies.

Structurally, Kanamycin B possesses an amino group (

Mechanism of Action: Like its congeners, Kanamycin B binds irreversibly to the 16S rRNA of the 30S ribosomal subunit .[2] This binding freezes the initiation complex (30S-mRNA-tRNA) and induces codon misreading, leading to the production of non-functional proteins and subsequent cell death.

Why this protocol matters: Standard "scoop-and-dump" protocols often fail to account for the potency variance between Kanamycin B free base and its sulfate salt form. This guide provides a corrected, gravimetric workflow to ensure the final molar concentration in your agar is exact, preventing false positives (breakthrough growth) or false negatives (toxicity to resistant strains).

Critical Reagents & Equipment

| Reagent/Equipment | Specification | Purpose |

| Kanamycin B Sulfate | CAS: 29701-07-3 (Typical) | Active Pharmaceutical Ingredient (API). |

| LB Agar (Miller) | 10g Tryptone, 5g Yeast Ext., 10g NaCl, 15g Agar / L | Base nutrient matrix. |

| Syringe Filter | 0.22 µm PES or PVDF | Sterilization of antibiotic stock (Low protein binding). |

| Water Bath | Set to 55°C | Tempering agar to prevent thermal degradation of antibiotic.[3] |

| Analytical Balance | Precision ±0.1 mg | Accurate weighing for potency correction. |

Pre-Protocol: The Potency Correction (Crucial Step)

STOP: Do not simply weigh 50 mg for a 50 mg/mL solution. Kanamycin B is supplied as a sulfate salt. You must correct for the non-active sulfate fraction and water content/impurities.

Refer to the Certificate of Analysis (CoA) for the "Potency" or "Activity" (usually expressed as

Formula for Mass Calculation:

- : Desired stock concentration (Standard: 50 mg/mL).

- : Volume of stock to prepare.

-

Potency : The biological activity from the CoA (e.g., 750

).

Example Calculation:

To make 10 mL of 50 mg/mL stock using powder with a potency of 750

Result: You must weigh 666.7 mg of powder to get 500 mg of active Kanamycin B.

Detailed Protocol: Workflow Visualization

The following diagram outlines the critical path for preparation, highlighting the "Tempering" phase which is the most common point of failure.

Figure 1: Critical path workflow for Kanamycin B agar preparation. Note the parallel processing of Stock Solution and Base Agar.

Step-by-Step Methodology

Phase 1: Stock Solution Preparation (50 mg/mL)

-

Weighing: Weigh the calculated amount of Kanamycin B Sulfate (from Section 3) into a sterile 15 mL conical tube or weigh boat.

-

Dissolution: Add sterile deionized water (dH₂O) to approximately 80% of the final volume. Vortex vigorously until fully dissolved. Kanamycin is highly soluble; if turbidity persists, the salt may be impure or the water pH is incorrect.

-

Volume Adjustment: Top up to the final target volume with dH₂O.

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm PES filter and dispense into sterile cryovials.

-

Critical:NEVER autoclave Kanamycin. Temperatures >60°C cause degradation and loss of potency.

-

-

Storage: Store aliquots at -20°C . Avoid repeated freeze-thaw cycles.

Phase 2: Base Media Preparation

-

Prepare LB Agar (Miller) in a flask. The volume should be no more than 60% of the flask capacity to prevent boil-over.

-

Cover with foil/cap and autoclave at 121°C, 15 psi for 20 minutes .

-

The Tempering Step: Transfer the flask immediately to a 55°C water bath .

-

Why? Adding antibiotic to boiling agar destroys it. Pouring too cold (<45°C) causes uneven distribution and lumpiness. 55°C is the "Goldilocks" zone.

-

Phase 3: Incorporation & Pouring

-

Once the agar has equilibrated to 55°C (touch the flask; it should be hot but holdable), move to a biosafety cabinet/laminar flow hood.

-

Add 1 mL of Stock Solution per 1 Liter of Agar (1:1000 dilution) to achieve a final concentration of 50 µg/mL .

-

Mixing: Swirl the flask gently in a figure-eight motion. DO NOT SHAKE vigorously, as this introduces bubbles that resemble colonies on the final plate.

-

Pouring: Dispense ~20–25 mL per 100mm Petri dish.

-

Bubble Removal: If bubbles form, pass a weak flame (Bunsen burner pilot) quickly over the surface before solidification.

Phase 4: Drying & Storage

-

Allow plates to solidify with lids slightly ajar (if in a sterile hood) for 30–60 minutes to prevent condensation.

-

Store inverted (agar side up) at 4°C .

-

Shelf Life: Kanamycin plates are stable for 30 days . Discard if crystals form or agar shrinks/cracks.

Quality Control & Troubleshooting

Validation Protocol: Before using a new batch for critical screening, perform a "Spot Test":

-

Positive Control: Streak E. coli DH5α (non-resistant). Result: No Growth .

-

Negative Control: Streak E. coli harboring pET-28a (KanR). Result: Robust Growth .

| Issue | Probable Cause | Corrective Action |

| Satellite Colonies | Antibiotic degradation around large colonies. | Increase Kan B concentration to 75 µg/mL; ensure plates were not poured too hot (>60°C). |

| Precipitation in Agar | Stock solution added to cold agar (<45°C). | Ensure agar is at 50-55°C. Swirl immediately upon addition. |

| No Growth (Resistant Strain) | Stock degradation or calculation error. | Check "Potency Correction" math. Ensure stock was not autoclaved. |

| Background Growth (Sensitive) | Stock concentration too low. | Re-calculate potency.[4] Ensure stock was mixed homogeneously. |

References

-

Molecular Cloning: A Laboratory Manual (Green & Sambrook) . Preparation of Media Containing Antibiotics. Cold Spring Harbor Laboratory Press.

-

Gold Biotechnology . Kanamycin B vs Kanamycin A: Structural Differences and Applications.

-

Sigma-Aldrich (Merck) . Kanamycin B Sulfate Product Data Sheet & Stability.

-

American Society for Microbiology (ASM) . Antimicrobial Susceptibility Testing Protocols.

Sources

Technical Support Center: Optimizing Kanamycin B for High-Copy Plasmid Selection

Welcome to the technical support center for optimizing antibiotic selection in molecular biology. This guide provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals on the effective use of Kanamycin B, particularly for the stringent selection of high-copy plasmids.

Frequently Asked Questions (FAQs)

Q1: What is Kanamycin and how does it work?